molecular formula C18H25BrN2O2 B1322103 Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate CAS No. 401565-86-4

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate

Cat. No. B1322103
CAS RN: 401565-86-4
M. Wt: 381.3 g/mol
InChI Key: MGCVDSKPCGERMO-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate" is a chemical entity that appears to be related to a class of piperidine derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their potential biological activities and applications in drug synthesis. The papers provided discuss various piperidine derivatives and their synthesis, which can offer insights into the methods that might be applicable to the synthesis and analysis of the compound .

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multi-step reactions starting from readily available starting materials. For instance, asymmetric syntheses of piperidinecarboxylic acid derivatives have been achieved using L-aspartic acid beta-tert-butyl ester and N-Cbz-beta-alanine as starting materials, with overall yields of 38% and 28%, respectively . Another synthesis approach for a tert-butyl piperidine derivative involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi, followed by alkylation to yield tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These methods highlight the complexity and the careful control of reaction conditions required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the synthesized structure . These analyses are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions . The reactivity of these compounds makes them versatile intermediates for the synthesis of a wide range of biologically active molecules, including anticancer drugs and nociceptin antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and substituents. DFT studies provide insights into the molecular electrostatic potential and frontier molecular orbitals, which are indicative of the compound's reactivity and interaction with other molecules . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis and Intermediate Role

  • Synthesis of Biologically Active Compounds: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is used in synthesizing biologically active compounds like crizotinib, demonstrating the significance of such tert-butyl piperidine derivatives in pharmaceutical research (Kong et al., 2016).
  • Intermediate in Anticancer Drugs: Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate serves as an important intermediate for small molecule anticancer drugs, indicating the potential of similar tert-butyl piperidine derivatives in cancer treatment research (Zhang et al., 2018).

Structural and Chemical Studies

  • Chemical Structure Analysis: The study of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate provides insights into the structural properties of related compounds, beneficial for understanding their chemical behavior (Richter et al., 2009).
  • Asymmetric Synthesis for Antagonists: Efficient and practical asymmetric synthesis methods for derivatives like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate are developed, which are useful for synthesizing nociceptin antagonists (Jona et al., 2009).

Applications in Drug Development

  • Key Intermediate in Vandetanib Synthesis: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in synthesizing Vandetanib, a drug used in treating medullary thyroid cancer (Wang et al., 2015).
  • Stereochemistry in Drug Molecules: The stereochemistry of tert-butyl piperidine derivatives, as explored in tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, is crucial in developing new pharmaceuticals with specific desired effects (Didierjean et al., 2004).

Future Directions

The future directions in the research of indole derivatives like this compound could involve the development of novel methods of synthesis and the exploration of their potential as biologically active compounds .

properties

IUPAC Name

tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCVDSKPCGERMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621771
Record name tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

401565-86-4
Record name tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of compound 2 (2.0 g, 6.61 mmol) in dry DMF (10 mL) was treated with N-bromosuccinimide (1.17 g, 6.61 mmol) in DMF (10 mL) at 0° C. over a period of 30 min. The reaction was stirred at same temperature for 3.5 h. The reaction was diluted with water (200 mL) and product was extracted into ethyl acetate (3×25 mL). The combined ethyl acetate layer was washed with water (2×50 mL), brine (25 mL) and dried (Na2SO4). Solvent was evaporated and crude was purified by column chromatography (ethyl acetate:hexanes, 1:4) to obtain compound 3 (2.5 g, 99%) as a syrup. 1H NMR (CDCl3) δ 7.13-7.10 (m, 2H), 6.27 (d, 1H, J=9.0 Hz), 4.28-4.20 (m, 2H), 3.50-3.40 (m, 1H), 3.35 (t, 2H, J=8.4 Hz), 2.93 (t, 2H, J=8.4 Hz), 2.75 (t, 2H, J=12.9 Hz), 1.78-1.72 (m, 2H), 1.60-1.49 (m, 2H), 1.46 (s, 9H); ESI-MS (m/z, %) 381, 383 (MH+, 3), 325, 327 (100).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
99%

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